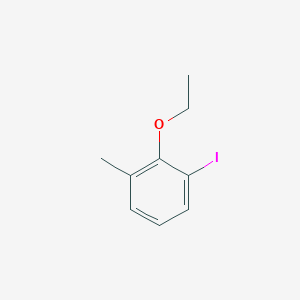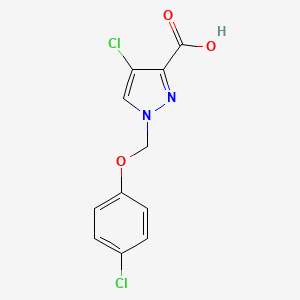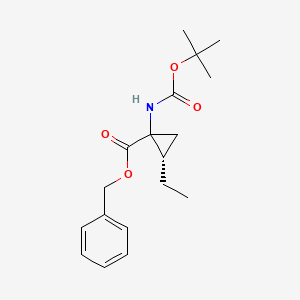![molecular formula C24H33N3O4 B12841694 N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide CAS No. 701193-65-9](/img/structure/B12841694.png)
N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Functionalization: The piperazine ring is then functionalized with various substituents, such as the hydroxy and methoxyphenoxy groups, through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups to the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents, such as:
- N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-chlorophenoxy)propyl]piperazin-1-yl]acetamide
- N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-fluorophenoxy)propyl]piperazin-1-yl]acetamide
Uniqueness
The uniqueness of N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide lies in its specific substituents, which can significantly influence its pharmacological properties and interactions with biological targets. The presence of the methoxyphenoxy group, for example, may enhance its binding affinity to certain receptors compared to other similar compounds.
特性
CAS番号 |
701193-65-9 |
|---|---|
分子式 |
C24H33N3O4 |
分子量 |
427.5 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H33N3O4/c1-18-8-9-21(19(2)14-18)25-24(29)16-27-12-10-26(11-13-27)15-20(28)17-31-23-7-5-4-6-22(23)30-3/h4-9,14,20,28H,10-13,15-17H2,1-3H3,(H,25,29) |
InChIキー |
PWGLQVOHVNHXDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)









